1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide is a complex organic compound that features an indoline core, a benzoyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide typically involves multiple steps, starting with the preparation of the indoline core. One common method involves the cyclization of appropriate precursors using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the indoline intermediate, which is then further functionalized to introduce the benzoyl and piperidine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form indole derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The piperidine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline core can yield indole derivatives, while reduction of the benzoyl group can produce benzyl derivatives.
Scientific Research Applications
1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide involves its interaction with specific molecular targets. The indoline core can interact with various enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity for certain targets, while the benzoyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their functional groups.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxamide have similar piperidine moieties but different substituents.
Uniqueness
1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide is unique due to its combination of an indoline core, a benzoyl group, and a piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
1251558-33-4 |
---|---|
Molecular Formula |
C23H18N4O4S |
Molecular Weight |
446.48 |
IUPAC Name |
3-(4-ethoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O4S/c1-2-30-17-10-8-16(9-11-17)27-22(28)20-18(12-13-32-20)26(23(27)29)14-19-24-21(25-31-19)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 |
InChI Key |
SDOZXZFDQNRWQA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.